molecular formula C22H18BrNO5 B2885634 (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one CAS No. 929489-05-4

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B2885634
CAS No.: 929489-05-4
M. Wt: 456.292
InChI Key: XPPAXWUTDVSTOC-JAIQZWGSSA-N
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Description

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acetylenes.

    Aldol Condensation: The formation of the (2Z)-methylidene group can be accomplished through aldol condensation reactions involving appropriate aldehydes and ketones.

    Morpholine Substitution: The morpholin-4-ylmethyl group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzofuran derivatives are often studied for their potential therapeutic properties. This compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, benzofuran derivatives are used in the production of dyes, polymers, and other materials. This compound could find applications in the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-1-benzofuran-3(2H)-one: Lacks the hydroxy and morpholin-4-ylmethyl groups.

    (2Z)-2-[(5-chloro-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one: Has a chlorine atom instead of bromine.

    (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one: Lacks the morpholin-4-ylmethyl group.

Uniqueness

The presence of the bromine atom, hydroxy group, and morpholin-4-ylmethyl group in (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one makes it unique compared to similar compounds

Properties

IUPAC Name

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO5/c23-14-1-4-19-13(9-14)10-15(28-19)11-20-21(26)16-2-3-18(25)17(22(16)29-20)12-24-5-7-27-8-6-24/h1-4,9-11,25H,5-8,12H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPAXWUTDVSTOC-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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